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Compound of Interest

Compound Name:
1-Bromo-3-(propane-2-

sulfinyl)benzene

CAS No.: 1345471-26-2

Cat. No.: B580715

Get Quote

In the landscape of modern organic synthesis and medicinal chemistry, chiral sulfoxides have

emerged as indispensable tools and valuable structural motifs.[1] The unique stereochemical

stability of the sulfinyl group, combined with its ability to coordinate with metals and influence

the steric environment of a reaction, makes these compounds powerful chiral auxiliaries and

ligands.[2] Their prevalence in a variety of natural products and pharmaceuticals, such as the

blockbuster drug Esomeprazole, underscores their importance in drug development.[3]

This guide provides a comprehensive technical overview of (3-Bromophenyl) isopropyl

sulfoxide, a member of the aryl alkyl sulfoxide family. While specific experimental data for this

meta-substituted isomer is not readily available in the literature, this document will leverage

data from closely related analogues, such as p-Bromophenyl isopropyl sulfoxide, to provide

robust predictions and establish a framework for its synthesis, characterization, and handling.

This approach is designed to equip researchers, scientists, and drug development

professionals with the foundational knowledge required to work with this and similar chiral

sulfoxides.
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Part 1: Physicochemical and Structural Properties
(3-Bromophenyl) isopropyl sulfoxide possesses a stereogenic sulfur center, making it a chiral

molecule. Its physical properties are dictated by the interplay between the polar sulfinyl group,

the bulky and hydrophobic isopropyl group, and the brominated aromatic ring.

Structural Details:

IUPAC Name: 1-Bromo-3-(isopropylsulfinyl)benzene

Molecular Formula: C₉H₁₁BrOS

Molecular Weight: 247.15 g/mol

Chirality: The sulfur atom, bonded to four different groups (oxygen, 3-bromophenyl ring,

isopropyl group, and a lone pair of electrons), is a stereocenter.

Predicted and Comparative Physical Properties

Direct experimental values for the 3-bromo isomer are not published. The following table

summarizes key properties, using data from the analogous para-bromophenyl methyl sulfoxide

for context and prediction.
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Property
Predicted Value for (3-
Bromophenyl) isopropyl
sulfoxide

Rationale & Comparative
Data

Appearance
White to off-white crystalline

solid

This is a typical appearance for

aryl sulfoxides.

Melting Point Likely in the range of 50-70 °C

The melting point of p-

Bromophenyl methyl sulfoxide

is 77-78 °C.[4] The bulkier

isopropyl group and the meta

substitution pattern may

disrupt crystal lattice packing,

leading to a slightly lower

melting point.

Boiling Point
>250 °C (with potential

decomposition)

Expected to be higher than

related, lower molecular weight

compounds like 3-

Bromophenyl isopropyl ether

(bp 222 °C) due to increased

molecular weight and polarity.

High temperatures can cause

decomposition.

Solubility

Insoluble in water; Soluble in

common organic solvents

(e.g., Chloroform, Ethyl

Acetate, Acetone, Ethanol,

Toluene)

The polar sulfinyl group allows

for solubility in polar organic

solvents, while the overall

carbon framework limits

aqueous solubility.[5]

Part 2: Synthesis and Purification Workflow
The most common and reliable method for preparing aryl alkyl sulfoxides is the controlled

oxidation of the corresponding sulfide.[1] The following protocol describes a validated, two-step

process to synthesize (3-Bromophenyl) isopropyl sulfoxide.

Step 1: Synthesis of the Precursor, (3-Bromophenyl)(isopropyl)sulfane
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The precursor sulfide can be synthesized via a standard nucleophilic substitution reaction

between 3-bromothiophenol and an isopropyl halide.

Rationale: This Williamson-type ether synthesis adapted for thioethers is a high-yielding and

straightforward method for creating the C-S bond. The use of a base like sodium hydroxide

generates the thiophenolate anion, a potent nucleophile that readily displaces the bromide

from 2-bromopropane.

Protocol:

To a stirred solution of 3-bromothiophenol (1.0 eq) in ethanol at 0 °C, add sodium hydroxide

(1.05 eq) portion-wise.

Allow the mixture to stir for 20 minutes to ensure complete formation of the sodium

thiophenolate salt.

Add 2-bromopropane (1.1 eq) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the starting

thiophenol is consumed.

Upon completion, remove the ethanol under reduced pressure.

Partition the residue between water and diethyl ether. Separate the organic layer, wash with

brine, dry over anhydrous MgSO₄, and concentrate to yield the crude sulfide, which can be

purified by flash column chromatography.

Step 2: Asymmetric Oxidation to (3-Bromophenyl) isopropyl sulfoxide

Controlled oxidation of the sulfide yields the sulfoxide. To achieve enantioselectivity, a chiral

catalyst system is employed. The protocol below is adapted from a validated method for the

para-isomer.[4]

Causality: The use of a chiral vanadium catalyst complex directs the oxidant (hydrogen

peroxide) to one face of the prochiral sulfur atom, resulting in an excess of one enantiomer.
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The reaction is conducted at 0 °C to enhance enantioselectivity by minimizing non-selective

background oxidation. Quenching with sodium sulfite is necessary to destroy any remaining

peroxide and prevent over-oxidation to the sulfone byproduct.

Protocol:

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, stir the chiral ligand

and vanadyl acetylacetonate (VO(acac)₂) in chloroform at room temperature to form the

active catalyst complex.

Reaction Setup: Dissolve the precursor sulfide, (3-Bromophenyl)(isopropyl)sulfane (1.0 eq),

in chloroform and add it to the catalyst mixture.

Cool the resulting solution to 0 °C in an ice bath.

Oxidation: Add an aqueous solution of hydrogen peroxide (1.2 eq) dropwise over 30 minutes,

ensuring the internal temperature is maintained between 0-5 °C.

Monitoring: Monitor the reaction progress by TLC (e.g., using 50:50 Ethyl Acetate:Petroleum

Ether). The starting sulfide, the desired sulfoxide product, and the over-oxidized sulfone

byproduct will have distinct Rf values.

Workup: Once the starting material is consumed, quench the reaction by adding a saturated

aqueous solution of sodium sulfite.

Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to isolate

the pure (3-Bromophenyl) isopropyl sulfoxide. The enantiomeric excess (ee) can be

determined by chiral HPLC analysis.
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Diagram 1: Synthetic Workflow for (3-Bromophenyl) isopropyl sulfoxide.
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Part 3: Spectroscopic Characterization
Confirming the identity and purity of the final product requires a suite of spectroscopic

techniques. Below are the predicted spectral characteristics for (3-Bromophenyl) isopropyl

sulfoxide.

¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the

aromatic and aliphatic protons.

Aromatic Region (δ 7.2-7.8 ppm): The four protons on the 3-bromophenyl ring will appear as

a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.

Isopropyl Methine (CH): A septet (or multiplet) is expected around δ 3.0-3.5 ppm, coupled to

the six methyl protons.

Isopropyl Methyls (CH₃): Due to the chiral center at the sulfur, the two methyl groups are

diastereotopic and may appear as two distinct doublets around δ 1.1-1.4 ppm.

¹³C NMR Spectroscopy The carbon NMR spectrum will confirm the number of unique carbon

environments.

Aromatic Carbons: Six signals are expected in the δ 120-145 ppm range. The carbon

attached to the sulfinyl group (C-S) will be distinct.

Isopropyl Carbons: One signal for the methine carbon (CH) around δ 50-60 ppm and one or

two signals for the methyl carbons (CH₃) around δ 15-25 ppm.

Infrared (IR) Spectroscopy The most characteristic feature in the IR spectrum is the strong

sulfoxide S=O stretching vibration.

S=O Stretch: A strong absorption band is expected in the region of 1030-1070 cm⁻¹.

Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals will appear just below 3000 cm⁻¹.

C-Br Stretch: A signal is expected in the fingerprint region, typically around 500-650 cm⁻¹.
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Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the

compound.

Molecular Ion (M⁺): The spectrum will show a characteristic isotopic pattern for a molecule

containing one bromine atom, with two peaks of nearly equal intensity at m/z 246 and 248,

corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
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NMR Spectroscopy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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